molecular formula C13H29NO B13272919 2-[(Nonan-2-yl)amino]butan-1-ol

2-[(Nonan-2-yl)amino]butan-1-ol

Cat. No.: B13272919
M. Wt: 215.38 g/mol
InChI Key: PYDXMNOKRDQVOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Nonan-2-yl)amino]butan-1-ol typically involves the reaction of nonan-2-amine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Nonan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(Nonan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Nonan-2-yl)amino]butan-1-ol is unique due to its nonyl group, which imparts specific hydrophobic characteristics and influences its chemical reactivity and interactions. This makes it particularly valuable in research settings where these properties are desired .

Properties

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

2-(nonan-2-ylamino)butan-1-ol

InChI

InChI=1S/C13H29NO/c1-4-6-7-8-9-10-12(3)14-13(5-2)11-15/h12-15H,4-11H2,1-3H3

InChI Key

PYDXMNOKRDQVOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)NC(CC)CO

Origin of Product

United States

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